Technical Guide: Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Technical Guide: Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Executive Summary
Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 16108-48-8) is a functionalized pyridone scaffold serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds. Characterized by a 2-pyridone core with a C3-ester functionality, this molecule exhibits versatile reactivity, including tautomeric equilibrium (lactam-lactim), electrophilic substitution at the C5 position, and nucleophilic displacement at the ester group.
Its primary industrial and research utility lies in medicinal chemistry , specifically as a pharmacophore for protein kinase inhibitors (e.g., p38 MAPK) and as a building block in the total synthesis of complex natural products like Fredericamycin A . This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. In the solid state and polar solvents, the 2-oxo-1,2-dihydropyridine form predominates, stabilized by intermolecular hydrogen bonding.
Table 1: Physicochemical Constants
| Property | Value | Note |
| CAS Number | 16108-48-8 | Verified Identifier |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 136–138 °C | Solvent dependent (EtOH) |
| Solubility | DMSO, Methanol, Ethanol | Poor in water |
| pKa (Predicted) | ~10.3 (NH/OH) | Weakly acidic |
| SMILES | CCOC(=O)C1=C(C)C=C(C)NC1=O | 2-oxo tautomer |
| InChI Key | CMCZAWPDHHYFPU-UHFFFAOYSA-N |
Synthesis & Manufacturing Protocols
The synthesis of CAS 16108-48-8 is classically achieved through a Hantzsch-type condensation or a modified Guareschi-Thorpe condensation. The most robust, scalable method involves the reaction of an enamine with an active methylene compound.
Protocol A: Enamine-Cyanoacetate Condensation (Recommended)
This method, adapted from recent patent literature (e.g., WO2021173591A1), offers high yields and avoids the formation of complex side products common in multi-component Hantzsch reactions.
Reaction Overview:
(Z)-4-aminopent-3-en-2-one + Ethyl cyanoacetate
Materials:
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(Z)-4-aminopent-3-en-2-one (Enamine of acetylacetone): 1.0 eq
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Ethyl cyanoacetate: 1.05 eq
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Triethylamine (TEA): 0.4 – 1.0 eq
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Tetrahydrofuran (THF): 10 Volumes (relative to enamine mass)
Step-by-Step Methodology:
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Preparation: Charge a reaction vessel with (Z)-4-aminopent-3-en-2-one (e.g., 50 mmol) and THF (56 mL).
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Addition: Add Triethylamine (20 mmol) to the stirring solution.
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Condensation: Add Ethyl cyanoacetate (51 mmol) dropwise to the mixture at room temperature.
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Cyclization: Heat the mixture to 65°C (reflux) and stir for 24–48 hours . Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.
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Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling or concentration.
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Purification: Filter the solid. Wash with cold THF or diethyl ether. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
Mechanistic Pathway
The reaction proceeds via a Michael addition of the enamine to the cyanoacetate, followed by intramolecular cyclization and elimination of ammonia/water (depending on exact precursors) to aromatize the ring.
Figure 1: Mechanistic pathway for the synthesis of CAS 16108-48-8 via enamine condensation.
Reactivity & Derivatization Strategies
For drug development professionals, the value of CAS 16108-48-8 lies in its three distinct vectors for chemical modification.
N-Alkylation vs. O-Alkylation
The pyridone nitrogen (N1) and the carbonyl oxygen (O2) are ambident nucleophiles.
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N-Alkylation (Major): Under basic conditions (K₂CO₃/DMF or NaH/THF) with alkyl halides, the reaction favors the N-alkylated product (lactam retention). This is crucial for generating kinase inhibitors where the N-substituent fits into the ATP-binding pocket.
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O-Alkylation (Minor): Use of silver salts (Ag₂CO₃) or "hard" electrophiles can favor the O-alkylated (alkoxypyridine) product.
C3-Ester Modification
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Hydrolysis: Saponification with NaOH/MeOH yields the corresponding carboxylic acid (CAS 24667-06-9 analog), which can be coupled to amines to form amides.
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Reduction: Reduction with LiAlH₄ yields the hydroxymethyl derivative.
C5-Electrophilic Substitution
The C5 position is electron-rich and open to electrophilic aromatic substitution.
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Halogenation: Reaction with NBS or NIS introduces a bromine or iodine at C5, creating a handle for Suzuki-Miyaura or Sonogashira couplings.
Figure 2: Strategic derivatization vectors for SAR (Structure-Activity Relationship) exploration.
Biological Applications
Protein Kinase Inhibition
The 2-pyridone scaffold is a privileged structure in kinase drug discovery. The hydrogen bond donor/acceptor motif (NH/C=O) mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.
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Target: p38 Mitogen-Activated Protein Kinase (MAPK).
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Mechanism: Derivatives of CAS 16108-48-8, particularly those with aryl substituents at N1 or amides at C3, have shown potency in inhibiting p38α, a key driver of inflammation in rheumatoid arthritis and Crohn's disease.
Natural Product Synthesis
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Fredericamycin A: CAS 16108-48-8 serves as the starting material for the "CDEF-ring" segment of Fredericamycin A, an antitumor antibiotic with a unique spirocyclic structure. The ethyl ester facilitates the requisite Claisen-type condensations to build the polycyclic framework.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited, standard precautions for pyridine derivatives apply.
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GHS Classification:
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Skin Irrit. 2 (H315)
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Eye Irrit.[2] 2A (H319)
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STOT SE 3 (H335)
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Handling: Use in a fume hood. Avoid dust formation.
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
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Patent: Pyridone compounds and methods of use in the modulation of a protein kinase. WO2021062245A1. (2021). Link
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Patent: Compounds and methods of use (Kinase Inhibitors). WO2021173591A1. (2021). Link
- Synthesis Application:Synthesis of heterocyclic compounds related to fredericamycin A. Journal of Organic Chemistry. (Cited in context of CDEF ring synthesis).
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Chemical Data: Ethyl 2-hydroxy-4,6-dimethylnicotinate (CAS 16108-48-8).[3] ChemicalBook/PubChem. Link
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Crystallography: Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (Structural analog comparison). IUCrData. Link
